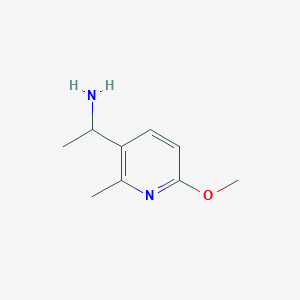

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine

Description

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine is a pyridine derivative featuring a methoxy group at the 6-position, a methyl group at the 2-position, and an ethanamine substituent at the 3-position of the pyridine ring.

Properties

IUPAC Name |

1-(6-methoxy-2-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(10)8-4-5-9(12-3)11-7(8)2/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUPQHDLXWFTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-6-methoxypyridine.

Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Sources :

Physicochemical Properties

- Solubility : The 6-methoxy group in the target compound improves hydrophilicity compared to analogs like (S)-1-(6-methylpyridin-3-yl)ethanamine. However, the 2-methyl group slightly reduces aqueous solubility relative to unsubstituted derivatives (e.g., (R)-1-(pyridin-3-yl)ethanamine) .

- Synthetic Routes : Similar to other ethanamine derivatives, the target compound is synthesized via nucleophilic substitution or reductive amination. For example, describes the use of ketones and amines to form imine intermediates, a method adaptable to this compound .

Biological Activity

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methoxy-substituted pyridine ring and an ethylamine side chain. This article will explore its biological activity, including neuroprotective properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's unique structure may influence its solubility and bioavailability, making it a valuable candidate for further pharmacological research.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Neuroprotection is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to activate sirtuin 1 (SIRT1), a protein associated with longevity and neuroprotection, has been highlighted in various studies. SIRT1 activation has been shown to confer protective effects against oxidative stress and inflammation in neuronal cells .

Antioxidant Activity

The compound also demonstrates significant antioxidant activity , which is essential for mitigating oxidative stress-related damage in cells. Antioxidants play a crucial role in protecting cellular components from free radical damage, thereby contributing to overall cellular health and longevity.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its therapeutic applications. Preliminary data suggest that it may interact favorably with receptors involved in neurotransmission and other cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their similarity indices:

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| 6-Methoxy-2,3-dimethylpyridine | C9H11NO | 0.87 |

| (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride | C10H14Cl2N2O | 0.87 |

| (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine hydrochloride | C10H14ClN | 0.87 |

| (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine | C10H13N | 0.85 |

This table highlights the structural similarities that may influence biological activity and therapeutic potential.

Case Studies

Several case studies have investigated the effects of this compound in various experimental models:

- Neurodegeneration Models : In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in reduced markers of oxidative stress and apoptosis, suggesting a protective effect against neurodegeneration.

- SIRT1 Activation : A study reported that compounds activating SIRT1 could extend lifespan in model organisms. The potential of this compound as a SIRT1 activator positions it as a candidate for age-related diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine?

The synthesis typically involves nucleophilic substitution of a chlorinated pyridine precursor (e.g., 6-chloro-2-methylpyridin-3-ylmethanamine) with methoxy or methylamine groups. A common method uses potassium carbonate (K₂CO₃) as a base under reflux conditions in isopropyl alcohol or similar solvents. For example, substituting a chlorine atom with a methoxy group requires refluxing with methanol and a base, while introducing the ethanamine moiety may involve reductive amination or coupling reactions .

Q. What spectroscopic techniques are recommended for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyridine ring and the ethanamine side chain.

- Mass spectrometry (MS) : For molecular weight validation (e.g., C₉H₁₄N₂O, MW = 166.22 g/mol).

- HPLC : To assess purity (>95% typically required for biological assays). Data repositories like PubChem provide reference spectra for cross-validation .

Q. What are the known biological activities of this compound?

Preliminary studies suggest potential as an enzyme inhibitor (e.g., monoamine oxidases) or receptor ligand due to its pyridine-ethanamine scaffold. Its methoxy and methyl groups may enhance binding affinity to hydrophobic enzyme pockets .

Q. What solvents and storage conditions are optimal for stability?

The compound is stable in anhydrous DMSO or ethanol at –20°C. Avoid prolonged exposure to light or moisture, which can lead to oxidation of the methoxy group or decomposition of the ethanamine moiety .

Advanced Research Questions

Q. How can synthetic yield be optimized to minimize by-products like oxidized derivatives?

Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Employing excess reducing agents (e.g., NaBH₄) during amination steps.

- Optimizing reaction time and temperature (e.g., 12–24 hours at 60–80°C). By-products such as imines or nitriles can be removed via column chromatography or recrystallization .

Q. How do structural modifications (e.g., 2-methyl vs. 2-ethoxy analogs) affect pharmacokinetic properties?

Comparative studies show that the 2-methyl group increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration compared to polar analogs. Ethoxy substitutions further improve metabolic stability but reduce aqueous solubility. In vitro assays (e.g., hepatic microsome stability) are recommended for iterative optimization .

Q. What in silico approaches predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) with enzymes like MAO-A/B or serotonin receptors can model binding modes. Quantitative structure-activity relationship (QSAR) models using PubChem bioassay data (e.g., AID 1259401) help prioritize analogs for synthesis .

Q. How can conflicting data on enzyme inhibition efficacy be resolved?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound purity. Solutions include:

- Validating purity via LC-MS.

- Re-testing under standardized protocols (e.g., IC₅₀ assays with recombinant enzymes).

- Cross-referencing with structurally similar compounds (e.g., 1-(5-methylpyridin-2-yl)ethanamine) to identify structure-activity trends .

Methodological Notes

- Synthetic Protocols : Always include a quenching step (e.g., aqueous workup with brine) to isolate the product from unreacted reagents.

- Biological Assays : Use positive controls (e.g., known MAO inhibitors) to benchmark activity.

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.